N-(4-ethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide
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Description
N-(4-ethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Molecular Docking and Enzyme Inhibitory Activities
Compounds structurally related to N-(4-ethoxyphenyl)-2-[(4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio]acetamide have been synthesized and evaluated for their enzyme inhibitory activities. For example, a study explored the synthesis of 3,4,5-trisubstituted-1,2,4-triazole analogues, demonstrating good activity against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These findings suggest potential applications in designing inhibitors for enzymes relevant in various diseases, including neurodegenerative disorders and cancers (Virk et al., 2018).
Anticancer Evaluation
Another significant application is in anticancer research. A study on 4-arylsulfonyl-1,3-oxazoles, which are structurally related to the compound , evaluated their anticancer activities against multiple cancer cell lines. These compounds showed notable cytostatic and antiproliferative activities against specific cancer cell lines, indicating their potential as lead compounds for developing new anticancer agents (Zyabrev et al., 2022).
Antimicrobial Activity
The structural motifs found in N-(4-ethoxyphenyl)-2-[(4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio]acetamide have also been explored for their antimicrobial potential. For instance, novel sulphonamide derivatives were synthesized and displayed good antimicrobial activity. These findings highlight the possibility of utilizing such compounds in developing new antimicrobial agents to combat resistant bacterial strains (Fahim et al., 2019).
Antioxidant Activity
Compounds with sulfonamide and oxazole components have been studied for their antioxidant properties. Amidomethane sulfonyl-linked bis heterocycles, similar in structural complexity to the compound of interest, exhibited excellent antioxidant activity. This suggests potential applications in creating antioxidant agents which could be beneficial in preventing oxidative stress-related diseases (Talapuru et al., 2014).
properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-3-32-21-15-13-20(14-16-21)27-23(29)17-34-26-25(35(30,31)22-7-5-4-6-8-22)28-24(33-26)19-11-9-18(2)10-12-19/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDRIYUETBXWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide |
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